Physicochemical Profile vs. Non-Hydroxylated Analog
Computational predictions indicate (2,6-difluoro-3-hydroxyphenyl)boronic acid has a calculated acid pKa of 7.36 and a logD (pH 7.4) of 1.27 [1]. Its key comparator, 2,6-difluorophenylboronic acid, which lacks the 3-hydroxy group, exhibits a significantly lower hydrogen bond donor count (2 vs. 3) and a topological polar surface area (TPSA) of 40.5 Ų, compared to 60.7 Ų for the target compound [2]. This difference in polarity and hydrogen-bonding capacity is likely to translate into different solubility and permeability profiles, impacting its suitability in specific synthetic and biological contexts.
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | 1.27 (calculated) |
| Comparator Or Baseline | 2,6-Difluorophenylboronic acid: No logD value found in authoritative sources, but its lower TPSA (40.5 Ų) suggests higher lipophilicity. |
| Quantified Difference | Calculated TPSA is 20.2 Ų higher for the target compound. |
| Conditions | Computational prediction using JChem (acid pKa) and PubChem release 2025.09.15 (TPSA). |
Why This Matters
The altered polarity profile directly influences compound solubility, partition coefficient, and membrane permeability, which are critical parameters for selecting a building block for drug discovery or designing reaction conditions.
- [1] ChemBase. (2,6-difluoro-3-hydroxyphenyl)boronic acid. Calculated Properties. Molecule ID: 32614. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2734336, 2,6-Difluorophenylboronic acid. 2026. View Source
